molecular formula C13H10N2OS B1418191 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1418191
CAS No.: 1031989-23-7
M. Wt: 242.3 g/mol
InChI Key: LQSRBDVTAITIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .

Scientific Research Applications

Anticancer Activity

A series of thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study focused on the synthesis of novel thieno[3,2-d]pyrimidines, evaluating their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing promising potency (Kandeel et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been reported to exhibit significant antimicrobial and anti-inflammatory activities, with a particular emphasis on enhancing antibacterial, antifungal, and anti-inflammatory effects through structural modifications (Tolba et al., 2018). Another study synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial activities against various pathogenic bacteria and fungi, finding that certain compounds displayed promising antibacterial and antifungal effects (Gaber et al., 2010).

Phosphodiesterase Inhibitors

A study discovered a new series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, identifying compounds with significant enzyme selectivity and cellular efficacy (Kawai et al., 2014).

Green Chemistry Synthesis

A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction was reported, highlighting the importance of step economy and reduced environmental impact in the synthesis of pharmacologically important compounds (Shi et al., 2018).

Future Directions

Thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity, indicating their potential for further optimization and evaluation as new EZH2 inhibitors . These compounds could be an attractive chemical tool for the development of new anticancer drugs .

Biochemical Analysis

Biochemical Properties

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as EZH2, a histone methyltransferase involved in gene silencing . The interaction between this compound and EZH2 results in the inhibition of the enzyme’s activity, leading to changes in gene expression. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes .

Cellular Effects

The effects of this compound on various types of cells have been extensively studied. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Furthermore, this compound has been shown to affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of EZH2 activity and persistent changes in gene expression. These effects have been observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites that may retain biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with chromatin and other nuclear proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its ability to modulate gene expression and other nuclear processes .

Properties

IUPAC Name

7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSRBDVTAITIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.